Cucurbitacin C

Overview

Description

Cucurbitacin C is a naturally occurring biochemical compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound is known for its bitter taste and has been studied for its various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of cucurbitacin C involves multiple enzymatic steps. Zhang et al. (2014) identified nine cucumber genes involved in the biosynthesis pathway of this compound and elucidated four catalytic steps . The process begins with the cyclization of oxidosqualene to form cucurbitadienol, which is then converted into this compound through a series of oxidation and glycosylation reactions.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources, such as cucumbers. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of hydroxylated derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Chemistry:

- Used as a starting material for the synthesis of novel triterpenoid derivatives with potential biological activities.

Biology:

- Studied for its role in plant defense mechanisms against herbivores and pathogens.

Medicine:

- Exhibits significant anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.

- Demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Shows antimicrobial activity against various bacterial and fungal pathogens .

Industry:

Mechanism of Action

Cucurbitacin C exerts its biological effects through multiple mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Cucurbitacin C is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin A, B, D, E, I, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and biological activities.

Comparison with Other Cucurbitacins:

Cucurbitacin B: Known for its potent anticancer activity, cucurbitacin B inhibits the same pathways as this compound but has different pharmacokinetic properties.

Cucurbitacin E: Exhibits strong anti-inflammatory and hepatoprotective activities, making it distinct from this compound in its therapeutic applications.

Uniqueness of this compound:

- This compound is unique in its ability to inhibit both the JAK/STAT3 and PI3K/Akt pathways, making it a promising candidate for cancer therapy.

- Its role in plant defense mechanisms also sets it apart from other cucurbitacins, highlighting its ecological significance .

Biological Activity

Cucurbitacin C (CuC) is a member of the cucurbitacin family, a group of tetracyclic triterpenoids found primarily in plants of the Cucurbitaceae family, such as cucumbers and melons. This compound has garnered attention due to its diverse biological activities, particularly its potential anticancer properties. This article reviews the current understanding of CuC's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Cucurbitacins

Cucurbitacins are known for their bitter taste and have been studied for various pharmacological activities including:

- Anticancer effects

- Anti-inflammatory properties

- Antimicrobial activity

- Antioxidant effects

- Hepatoprotective actions

Among the different types of cucurbitacins, CuC is less studied compared to CuB and CuE, but recent research has begun to highlight its significant biological potential.

Anticancer Activity

Recent studies suggest that CuC exhibits notable anticancer properties, particularly against colon cancer. A study conducted by Liu et al. (2023) demonstrated that CuC effectively inhibits the proliferation and migration of HCT116 colon cancer cells. The compound was shown to reduce tumor growth in vivo while downregulating several matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. The findings indicate that CuC could serve as a promising candidate for colon cancer treatment .

CuC's anticancer effects are attributed to several mechanisms:

- Inhibition of Cell Proliferation : CuC has been shown to significantly reduce cell viability in various cancer cell lines.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is essential for preventing tumor growth.

- Regulation of MMP Expression : By decreasing the expression of MMPs, CuC may inhibit cancer cell invasion and metastasis.

Pharmacokinetics

Understanding the pharmacokinetics of CuC is crucial for evaluating its therapeutic potential. Following administration, cucurbitacins are absorbed and can bind to human serum albumin (HSA), facilitating their distribution to target organs. Studies indicate that the binding affinity varies among different cucurbitacins, impacting their bioavailability and efficacy .

Comparative Biological Activity Table

The following table summarizes the biological activities of various cucurbitacins, including this compound:

| Cucurbitacin Type | Anticancer Activity | Anti-inflammatory | Antimicrobial | Other Activities |

|---|---|---|---|---|

| Cucurbitacin B | High | Moderate | High | Antioxidant |

| Cucurbitacin E | High | High | Moderate | Hepatoprotective |

| This compound | Moderate | Low | Unknown | Potential anti-tumor |

Case Studies

- Colon Cancer Study (Liu et al., 2023) : This study highlighted CuC's ability to suppress colon tumor growth and inhibit cell migration through downregulation of MMPs .

- General Pharmacological Review : A comprehensive review indicated that while much research focuses on CuB and CuE, emerging studies on CuC suggest similar anticancer mechanisms, warranting further investigation into its full therapeutic potential .

Properties

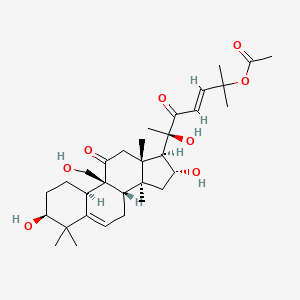

IUPAC Name |

[6-[3,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8/c1-18(34)40-27(2,3)14-13-24(37)31(8,39)26-21(35)15-29(6)22-11-9-19-20(10-12-23(36)28(19,4)5)32(22,17-33)25(38)16-30(26,29)7/h9,13-14,20-23,26,33,35-36,39H,10-12,15-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIGXLXLGBAJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)CO)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Cucurbitacin C | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGESTS THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPOUNDS. | |

| Details | WITKOWSKI A, KONOPA J; BINDING OF THE CYTOTOXIC AND ANTITUMOR TRITERPENES, CUCURBITACINS, TO GLUCOCORTICOID RECEPTORS OF HELA CELLS; BIOCHIM BIOPHYS ACTA 674(2) 246 (1981) | |

| Record name | CUCURBITACIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHYL ACETATE | |

CAS No. |

5988-76-1 | |

| Record name | CUCURBITACIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

207-207.5 °C | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 340 | |

| Record name | CUCURBITACIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.